1-(3-methylbenzyl)-2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazole
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Overview
Description
1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzodiazole core with substituents that include a 3-methylphenylmethyl group and a naphthalen-2-yloxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the 3-Methylphenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the benzodiazole core is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Naphthalen-2-yloxymethyl Group: This can be done through an etherification reaction where the benzodiazole derivative is reacted with naphthalen-2-ol and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce any carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced alcohol derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in biological systems. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but common targets include enzymes involved in cell signaling and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the naphthalen-2-yloxymethyl group.
2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE: Lacks the 3-methylphenylmethyl group.
1H-1,3-BENZODIAZOLE: The core structure without any substituents.
Uniqueness
1-[(3-METHYLPHENYL)METHYL]-2-[(NAPHTHALEN-2-YLOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both the 3-methylphenylmethyl and naphthalen-2-yloxymethyl groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H22N2O |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-(naphthalen-2-yloxymethyl)benzimidazole |
InChI |
InChI=1S/C26H22N2O/c1-19-7-6-8-20(15-19)17-28-25-12-5-4-11-24(25)27-26(28)18-29-23-14-13-21-9-2-3-10-22(21)16-23/h2-16H,17-18H2,1H3 |
InChI Key |
FJYCZAIVDKCQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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